1-Fluoro-2-methoxy-3-methylbenzene

Description

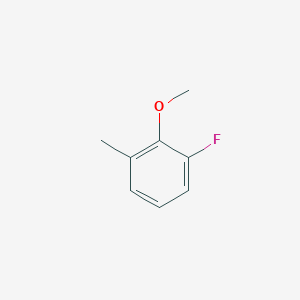

1-Fluoro-2-methoxy-3-methylbenzene (IUPAC name: 2-fluoro-1-methoxy-3-methylbenzene) is a halogenated aromatic compound characterized by a fluorine atom at position 1 (or 2, depending on ring numbering), a methoxy group at position 2 (or 1), and a methyl group at position 3 on the benzene ring. This compound is structurally significant due to the electron-donating methoxy group and electron-withdrawing fluorine atom, which collectively influence its reactivity and physical properties. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where substituent positioning dictates regioselectivity in further reactions .

Propriétés

Formule moléculaire |

C8H9FO |

|---|---|

Poids moléculaire |

140.15 g/mol |

Nom IUPAC |

1-fluoro-2-methoxy-3-methylbenzene |

InChI |

InChI=1S/C8H9FO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3 |

Clé InChI |

BFYXYSRTNOUMQM-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=CC=C1)F)OC |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1-Fluoro-2-methoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a fluorine atom is introduced to the benzene ring using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound. The methoxy group can be introduced via methylation of a hydroxyl group using reagents like dimethyl sulfate or methyl iodide. The methyl group can be added through alkylation reactions using methyl chloride or methyl bromide in the presence of a Lewis acid catalyst like aluminum chloride .

Analyse Des Réactions Chimiques

1-Fluoro-2-methoxy-3-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Applications De Recherche Scientifique

1-Fluoro-2-methoxy-3-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aromatic compounds.

Mécanisme D'action

The mechanism of action of 1-Fluoro-2-methoxy-3-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom, being highly electronegative, can influence the electronic distribution in the benzene ring, affecting the compound’s reactivity and binding affinity. The methoxy group can participate in hydrogen bonding and other interactions, while the methyl group can provide steric hindrance, influencing the compound’s overall activity .

Comparaison Avec Des Composés Similaires

Example 1: 1-Fluoro-3-methoxy-2-methylbenzene (CAS 1159883-21-2)

- Structural Difference : Methoxy and methyl groups are swapped in position (methoxy at position 3 vs. 2).

- Impact : Alters electronic distribution and steric hindrance, affecting reaction pathways. The methoxy group’s electron-donating nature enhances electrophilic substitution at the para position relative to fluorine, whereas methyl groups primarily contribute steric effects .

Example 2: 2-Chloro-1-fluoro-3-methoxy-4-methylbenzene

- Structural Difference : Chlorine replaces fluorine at position 1, and methyl is at position 3.

- Impact : Chlorine’s stronger electron-withdrawing effect increases reactivity in nucleophilic aromatic substitution compared to fluorine. The methyl group’s position further modifies steric accessibility .

Functional Group Variations

Example 1: 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene

- Structural Difference : Addition of a nitro group at position 3.

- Impact: The nitro group’s strong electron-withdrawing effect deactivates the ring, reducing electrophilic substitution reactivity. This compound is more suited for reduction or coupling reactions compared to the non-nitro analog .

Example 2: 1-Fluoro-3-(methoxymethoxy)-2-methyl-5-(trifluoromethyl)benzene

- Structural Difference : Methoxymethoxy and trifluoromethyl groups replace methoxy and methyl.

- Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound more relevant in drug design. The methoxymethoxy group introduces additional steric bulk and polarity .

Example 1: 1-Fluoro-3-(methylsulfonyl)benzene

- Structural Difference : Methylsulfonyl replaces methoxy and methyl groups.

- In contrast, the methoxy group in the target compound may confer milder biological interactions .

Example 2: 1-Fluoro-2-isothiocyanato-3-methylbenzene

- Structural Difference : Isothiocyanate replaces methoxy.

- Impact: Isothiocyanate groups exhibit pronounced anticancer and antimicrobial activities due to their ability to modify biomolecules. The methoxy group, however, limits such reactivity but improves solubility .

Comparative Data Tables

Table 1: Substituent Effects on Reactivity

| Compound | Key Substituents | Reactivity in Electrophilic Substitution |

|---|---|---|

| This compound | -F, -OCH₃, -CH₃ | Moderate (para-directing due to -OCH₃) |

| 1-Fluoro-3-methoxy-2-methylbenzene | -F, -OCH₃ (swapped) | High (ortho/para-directing) |

| 2-Chloro-1-fluoro-3-methoxy-4-methylbenzene | -Cl, -F, -OCH₃, -CH₃ | Low (deactivated by -Cl) |

| 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene | -F, -OCH₃, -NO₂ | Very low (strong deactivation by -NO₂) |

Data synthesized from

Activité Biologique

Chemical Structure and Properties

The molecular formula of 1-fluoro-2-methoxy-3-methylbenzene is C9H11F O, and its structure can be depicted as follows:

This compound's structure allows for potential interactions with various biological targets, such as enzymes and receptors, due to the influence of the fluorine and methoxy groups on its lipophilicity and reactivity.

Potential Biological Activities

While direct studies on the biological activity of this compound are scarce, several insights can be drawn from related compounds:

- Antimicrobial Activity : Compounds with similar halogenated and methoxy-substituted structures have demonstrated antimicrobial properties. For instance, studies indicate that certain derivatives exhibit selective activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species . The mechanism often involves inhibition of protein synthesis and biofilm formation.

- Antifungal Properties : Similar compounds have shown antifungal activity against various strains, suggesting that this compound may also possess such properties. The presence of electron-withdrawing groups like fluorine enhances the compound's interaction with fungal cell membranes.

The mechanism of action for compounds similar to this compound typically involves:

- Interaction with Molecular Targets : The electron-withdrawing nature of the fluorine atom can enhance binding affinity to specific receptors or enzymes, modulating biological pathways.

- Inhibition of Biofilm Formation : Many related compounds have been shown to inhibit biofilm formation in bacteria, which is crucial for treating persistent infections .

Comparative Analysis

To better understand the potential of this compound, a comparison with structurally related compounds can be insightful:

| Compound Name | Structure Description | Antibacterial Activity (MIC) | Antifungal Activity (MIC) |

|---|---|---|---|

| This compound | C9H11FO; Fluorine and methoxy groups present | TBD | TBD |

| 5-Bromo-1-fluoro-2-methoxy-3-methylbenzene | C9H10BrF O; Bromine enhances reactivity | 62.5 μg/mL | 62.5 μg/mL |

| 4-Fluoroaniline | C6H6F N; Simple fluorinated amine | 31.2 μg/mL | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.